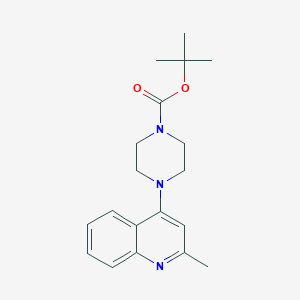
tert-butyl 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate: is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline moiety, which is a heterocyclic aromatic organic compound, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. For example, 2-methylquinoline can be reacted with piperazine in the presence of a suitable base to form the desired product.
Protection of the Piperazine Nitrogen: The piperazine nitrogen is protected using tert-butyl chloroformate to form the tert-butyl carbamate derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring, converting it to dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted piperazine derivatives.
科学研究应用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions due to its unique structural features.
Biology:
Antimicrobial Agents: Investigated for its potential as an antimicrobial agent against various pathogens.
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes involved in disease pathways.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anticancer and antiviral properties.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of tert-butyl 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring enhances the compound’s binding affinity to specific protein targets, modulating their activity and leading to therapeutic effects.
相似化合物的比较
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison:
- Structural Differences: While tert-butyl 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate contains a quinoline moiety, the similar compounds listed above have different substituents on the piperazine ring.
- Biological Activity: The presence of the quinoline moiety in this compound imparts unique biological activities, such as DNA intercalation, which are not observed in the other compounds.
- Synthetic Routes: The synthetic routes for these compounds may vary, particularly in the steps involving the introduction of different substituents on the piperazine ring.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C19H25N3O2 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
tert-butyl 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H25N3O2/c1-14-13-17(15-7-5-6-8-16(15)20-14)21-9-11-22(12-10-21)18(23)24-19(2,3)4/h5-8,13H,9-12H2,1-4H3 |
InChI 键 |
SHGVTVJACWPRJW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)C(=O)OC(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
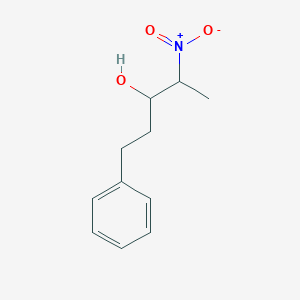
![methyl 1-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]triazole-4-carboxylate](/img/structure/B8516584.png)
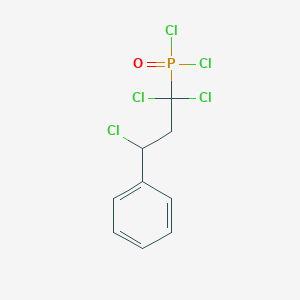
![Ethyl 4-[(7-phenylheptyl)amino]benzoate](/img/structure/B8516601.png)
![2-[(3-Chloro-propyl)-methyl-amino]-ethanol](/img/structure/B8516605.png)
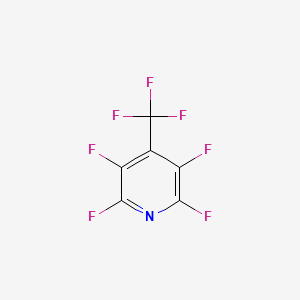
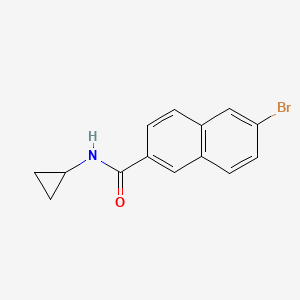
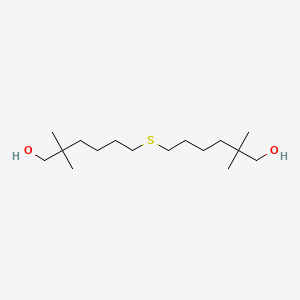
![(1R,5S)-9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B8516640.png)
![1-[4-(BENZYLOXY)PHENYL]-2-PHENYLETHANONE](/img/structure/B8516646.png)
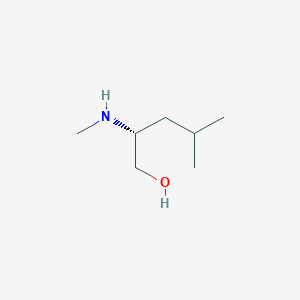
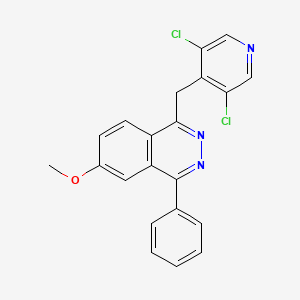
![2-Methylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B8516682.png)
![[1-(2-fluoroethyl)-1H-pyrazol-5-yl]formamide](/img/structure/B8516693.png)
